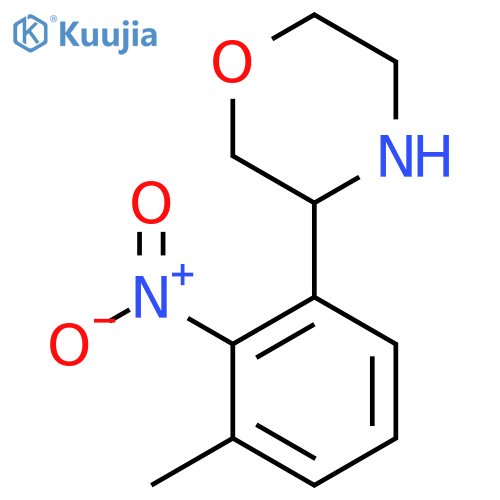Cas no 1337174-63-6 (3-(3-methyl-2-nitrophenyl)morpholine)

1337174-63-6 structure
商品名:3-(3-methyl-2-nitrophenyl)morpholine
3-(3-methyl-2-nitrophenyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 3-(3-methyl-2-nitrophenyl)morpholine
- EN300-1847102
- 1337174-63-6
-
- インチ: 1S/C11H14N2O3/c1-8-3-2-4-9(11(8)13(14)15)10-7-16-6-5-12-10/h2-4,10,12H,5-7H2,1H3
- InChIKey: WGBQFYWCSDTUBO-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(C2C=CC=C(C)C=2[N+](=O)[O-])C1
計算された属性
- せいみつぶんしりょう: 222.10044231g/mol
- どういたいしつりょう: 222.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
3-(3-methyl-2-nitrophenyl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1847102-5.0g |
3-(3-methyl-2-nitrophenyl)morpholine |
1337174-63-6 | 5g |
$4102.0 | 2023-05-26 | ||
| Enamine | EN300-1847102-0.5g |
3-(3-methyl-2-nitrophenyl)morpholine |
1337174-63-6 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1847102-10.0g |
3-(3-methyl-2-nitrophenyl)morpholine |
1337174-63-6 | 10g |
$6082.0 | 2023-05-26 | ||
| Enamine | EN300-1847102-1g |
3-(3-methyl-2-nitrophenyl)morpholine |
1337174-63-6 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1847102-5g |
3-(3-methyl-2-nitrophenyl)morpholine |
1337174-63-6 | 5g |
$4102.0 | 2023-09-19 | ||
| Enamine | EN300-1847102-0.1g |
3-(3-methyl-2-nitrophenyl)morpholine |
1337174-63-6 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1847102-2.5g |
3-(3-methyl-2-nitrophenyl)morpholine |
1337174-63-6 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1847102-0.25g |
3-(3-methyl-2-nitrophenyl)morpholine |
1337174-63-6 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1847102-1.0g |
3-(3-methyl-2-nitrophenyl)morpholine |
1337174-63-6 | 1g |
$1414.0 | 2023-05-26 | ||
| Enamine | EN300-1847102-0.05g |
3-(3-methyl-2-nitrophenyl)morpholine |
1337174-63-6 | 0.05g |
$1188.0 | 2023-09-19 |
3-(3-methyl-2-nitrophenyl)morpholine 関連文献
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
1337174-63-6 (3-(3-methyl-2-nitrophenyl)morpholine) 関連製品
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
